N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of phenoxy acetamides This compound is characterized by its unique structure, which includes an azepane ring, a methylphenyl group, and a chlorophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, using suitable alkylating agents and catalysts.
Formation of the Chlorophenoxy Acetamide Moiety: The chlorophenoxy acetamide moiety is synthesized by reacting 3-chlorophenol with chloroacetyl chloride, followed by coupling with the azepane-methylphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and chlorophenoxy acetamide moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C23H29ClN2O2 |
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Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-18-9-11-19(12-10-18)22(26-13-4-2-3-5-14-26)16-25-23(27)17-28-21-8-6-7-20(24)15-21/h6-12,15,22H,2-5,13-14,16-17H2,1H3,(H,25,27) |
InChI Key |
YZJJWJQOXDBQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=CC=C2)Cl)N3CCCCCC3 |
Origin of Product |
United States |
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